Product packaging for 4-methyl-N-phenylpiperazine-1-carboxamide(Cat. No.:CAS No. 65766-72-5)

4-methyl-N-phenylpiperazine-1-carboxamide

Cat. No.: B2566023
CAS No.: 65766-72-5
M. Wt: 219.288
InChI Key: SXNAOFHNRSEHNL-UHFFFAOYSA-N
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Description

The study of 4-methyl-N-phenylpiperazine-1-carboxamide is primarily contextualized by the broader investigation of its constituent chemical groups. The molecule's structure, featuring a 4-methylpiperazine ring linked to a phenyl group via a carboxamide bridge, positions it within a class of compounds extensively explored for their biological activities.

Physicochemical Properties of this compound

Property Value
CAS Number 65766-72-5
Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Appearance Solid
Purity 95-97% (as commercially available)

The carboxamide group is a cornerstone of many biologically active molecules, including numerous pharmaceuticals. Its prevalence stems from its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contributing to strong and specific interactions with biological targets. This functional group is a key feature in a vast array of compounds, from simple organic molecules to complex natural products and synthetic drugs.

The stability of the amide bond, coupled with its conformational rigidity, allows it to serve as a reliable scaffold for orienting other functional groups in three-dimensional space, a critical aspect of rational drug design. In the field of chemical biology, carboxamide derivatives are frequently employed as probes to study biological processes and as lead compounds in drug discovery programs.

The piperazine (B1678402) ring is classified as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.com The versatility of the piperazine moiety is due to several factors:

Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the modulation of properties such as solubility, lipophilicity, and basicity. This is crucial for optimizing the pharmacokinetic profile of a drug candidate.

Structural Rigidity and Flexibility: The chair conformation of the piperazine ring provides a degree of rigidity, which can be advantageous for specific receptor binding. At the same time, the single bonds within the ring allow for some conformational flexibility.

Synthetic Accessibility: The piperazine ring is a readily available and synthetically tractable starting material, facilitating the creation of diverse chemical libraries for high-throughput screening.

The substitution pattern on the piperazine ring is a key determinant of its biological activity. For instance, N-arylpiperazine derivatives have been extensively studied and have led to the development of drugs with a wide range of therapeutic applications. researchgate.netnih.gov

A direct and extensive research trajectory for this compound is not readily apparent in the published academic literature. Its existence is confirmed through its commercial availability from various chemical suppliers. cymitquimica.com However, the research landscape of closely related N-arylpiperazine-1-carboxamide derivatives provides a strong indication of the potential areas of investigation for this compound.

For example, a novel series of N-arylpiperazine-1-carboxamide derivatives has been synthesized and evaluated for their activity as nonsteroidal androgen receptor antagonists. nih.gov This research highlights a potential therapeutic application for compounds with this core structure in the treatment of prostate cancer. nih.gov The synthesis of such compounds typically involves the reaction of a substituted piperazine with an appropriate isocyanate or carbamoyl (B1232498) chloride.

Given the established pharmacological importance of both the carboxamide and piperazine moieties, this compound represents a synthetically accessible molecule that could be a valuable building block or a candidate for biological screening in various research contexts. Its structural similarity to other biologically active N-arylpiperazines suggests potential for investigation in areas such as neuroscience, oncology, and infectious diseases. The lack of extensive published research on this specific compound may also indicate an opportunity for novel investigations into its chemical and biological properties.

Interactive Data Table: Structural and Chemical Information

Feature Details
Compound Name This compound
CAS Number 65766-72-5
Molecular Formula C12H17N3O
Key Functional Groups Carboxamide, Piperazine, Phenyl, Methyl
Potential Research Areas Androgen Receptor Antagonism, CNS activity, Anticancer agents

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O B2566023 4-methyl-N-phenylpiperazine-1-carboxamide CAS No. 65766-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-14-7-9-15(10-8-14)12(16)13-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNAOFHNRSEHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Diversification of 4 Methyl N Phenylpiperazine 1 Carboxamide

Established Synthetic Routes to 4-methyl-N-phenylpiperazine-1-carboxamide

The synthesis of this compound can be achieved through several reliable and efficient methods common in organic synthesis. These routes typically involve the formation of the central carboxamide bond by coupling N-methylpiperazine with a phenyl isocyanate precursor or its equivalent.

The most direct and widely employed method for synthesizing this compound is the reaction between 1-methylpiperazine (B117243) and phenyl isocyanate. This reaction is a nucleophilic addition of the secondary amine of the piperazine (B1678402) ring to the electrophilic carbon of the isocyanate group. The reaction is typically rapid and proceeds with high yield, often requiring minimal purification.

An alternative facile approach involves a two-step process starting with the reaction of 1-methylpiperazine with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or diphosgene, in the presence of a non-nucleophilic base. This forms a reactive 4-methylpiperazine-1-carbonyl chloride intermediate. Subsequent reaction of this intermediate with aniline (B41778) leads to the formation of the desired carboxamide product.

A third common pathway is the coupling of 1-phenylpiperazine (B188723) with a methylating agent. However, this method can be less efficient due to potential side reactions and difficulties in controlling the site of methylation. More advanced methods, such as reductive amination, can also be employed, where piperazin-1-carboxamide is reacted with formaldehyde (B43269) in the presence of a reducing agent. biosynth.com

The efficiency, yield, and purity of this compound synthesis are significantly influenced by several reaction parameters. Careful optimization of these factors is crucial for large-scale production and for ensuring the desired product quality.

Solvent: The choice of solvent can impact reaction rates and solubility of reactants and products. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly used. DMF can be particularly effective for reactions involving less reactive starting materials due to its high polarity and boiling point.

Temperature: The reaction between 1-methylpiperazine and phenyl isocyanate is often exothermic and can be performed at room temperature. However, in cases of lower reactivity, gentle heating may be required to drive the reaction to completion. For multi-step syntheses, specific temperature control at each stage is critical to minimize side-product formation.

Catalysts and Reagents: While the direct reaction with isocyanate often requires no catalyst, related coupling reactions may benefit from their use. For instance, in amide bond formation from a carboxylic acid and an amine (a less direct route), coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are necessary. The choice of base, such as triethylamine (B128534) or potassium carbonate, is also critical in reactions that produce acidic byproducts. nih.govresearchgate.net

Stoichiometry: The molar ratio of the reactants is a key determinant of reaction yield. Using a slight excess of one reactant can help to ensure the complete consumption of a more valuable starting material.

Table 1: Influence of Reaction Parameters on Synthesis

ParameterInfluence on ReactionCommon Conditions/Examples
SolventAffects solubility, reaction rate, and work-up procedure.DCM, THF, DMF, Acetonitrile
TemperatureControls reaction rate and selectivity. Higher temperatures can lead to side products.0°C to reflux (typically room temperature for isocyanate reactions)
BaseNeutralizes acidic byproducts, can act as a catalyst.Triethylamine (TEA), Potassium Carbonate (K₂CO₃) nih.gov
Reactant StoichiometryAffects reaction completion and yield.Equimolar amounts or slight excess (e.g., 1.1 equivalents) of one reactant.

Strategies for Analog Generation and Structural Modulation

The this compound scaffold offers multiple points for chemical modification, enabling the generation of diverse analog libraries for structure-activity relationship (SAR) studies.

The phenyl ring is a prime target for derivatization to explore the effects of steric and electronic properties on the molecule's function. This is typically achieved by using substituted phenyl isocyanates or anilines in the synthesis. Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, chloro, fluoro) can significantly alter the chemical properties of the resulting compound. nih.gov For example, the synthesis of analogs with halogen substituents on the phenyl ring can enhance metabolic stability or introduce new interaction points. nih.gov

Table 2: Examples of Phenyl Moiety Derivatization

Substituent (R)Starting MaterialPotential Effect
4-Nitro4-Nitrophenyl isocyanateStrong electron-withdrawing effect
4-Chloro4-Chlorophenyl isocyanateElectron-withdrawing, increases lipophilicity
4-Methoxy4-Methoxyphenyl isocyanateElectron-donating effect
4-Methyl4-Methylphenyl isocyanateElectron-donating, increases lipophilicity

The N-4 nitrogen of the piperazine ring, occupied by a methyl group in the parent compound, is another key site for modification. A wide array of analogs can be synthesized by starting with different N-substituted piperazines. Common modifications include varying the alkyl chain length (e.g., ethyl, propyl, butyl), introducing branched alkyl groups (e.g., isopropyl), or adding benzyl (B1604629) groups. researchgate.netmdpi.com These modifications can modulate the basicity (pKa) and lipophilicity of the molecule. nih.gov Furthermore, acylation or sulfonylation of the N-4 nitrogen can introduce different functional groups, expanding the chemical diversity of the compound series. nih.govresearchgate.net

Table 3: Examples of Piperazine Nitrogen Modifications

Substituent (R')Starting MaterialPotential Effect
Ethyl1-EthylpiperazineSlight increase in size and lipophilicity
Benzyl1-BenzylpiperazineSignificant increase in steric bulk and lipophilicity
Acetyl1-AcetylpiperazineRemoves basicity, adds hydrogen bond acceptor
Trifluoromethylsulfonyl1-(Trifluoromethylsulfonyl)piperazineStrongly electron-withdrawing, reduces basicity nih.gov

Bioisosteric replacement is a powerful strategy in drug design to improve a molecule's physicochemical and pharmacokinetic properties while retaining or enhancing its biological activity. nih.gov This involves replacing a functional group or a molecular fragment with another that has similar spatial and electronic characteristics.

For this compound, the phenyl ring can be replaced with various aromatic heterocycles such as pyridine, thiophene, or pyrazole. cambridgemedchemconsulting.com These changes can alter the molecule's polarity, solubility, and metabolic profile. Saturated bicyclic structures, such as bicyclo[2.1.1]hexane, have also been explored as non-aromatic bioisosteres for phenyl rings to reduce lipophilicity and improve solubility. chem-space.com

The carboxamide linker itself can also be replaced. For instance, a sulfonamide group can serve as a bioisostere for a carboxamide, offering different hydrogen-bonding patterns and metabolic stability. drughunter.com Other replacements include tetrazoles or oxadiazoles, which can mimic the acidic properties of a carboxylic acid that might be unmasked through metabolic cleavage of the amide. drughunter.com

Table 4: Examples of Bioisosteric Replacements

Original MoietyBioisosteric ReplacementRationale for Replacement
Phenyl RingPyridyl RingIntroduce hydrogen bond acceptor, modulate polarity and solubility cambridgemedchemconsulting.com
Phenyl RingThiophene RingAlter electronic properties and metabolic pathways nih.gov
Carboxamide (-CONH-)Sulfonamide (-SO₂NH-)Improve metabolic stability, alter acidity and H-bonding drughunter.com
Carboxamide (-CONH-)Reverse Amide (-NHCO-)Change orientation of H-bond donor/acceptor

Structural Elucidation and Characterization of 4 Methyl N Phenylpiperazine 1 Carboxamide and Its Analogs

Spectroscopic Techniques for Compound Identity and Puritymdpi.com

Spectroscopic methods are fundamental in confirming the chemical structure and assessing the purity of synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis provide detailed information about the molecular framework and composition of 4-methyl-N-phenylpiperazine-1-carboxamide.

Nuclear Magnetic Resonance Spectroscopymdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide distinct signals corresponding to each unique proton and carbon atom in the structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a solvent like DMSO shows characteristic chemical shifts. The aromatic protons on the N-phenyl group typically appear in the downfield region (δ 6.8-7.5 ppm). The protons on the piperazine (B1678402) ring exhibit signals in the aliphatic region, often as complex multiplets due to their chemical environment and coupling. Specifically, the protons adjacent to the nitrogen atoms are deshielded and appear at different shifts (typically δ 2.4-3.5 ppm). The methyl group protons attached to the piperazine nitrogen give rise to a singlet at a higher field (upfield), around δ 2.2-2.3 ppm. chemicalbook.com The amide proton (N-H) usually appears as a broad singlet in the downfield region. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxamide group is typically observed significantly downfield (around δ 155-170 ppm). The aromatic carbons of the phenyl ring show signals in the δ 115-150 ppm range. The carbons of the piperazine ring and the methyl group carbon appear in the upfield region of the spectrum (δ 45-60 ppm for piperazine carbons and around δ 46 ppm for the methyl carbon).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Note: These are typical, predicted ranges and can vary based on solvent and experimental conditions.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Phenyl group (aromatic)6.8 - 7.5Multiplet
Piperazine ring (adjacent to N-CO)~3.4 - 3.6Triplet / Multiplet
Piperazine ring (adjacent to N-CH₃)~2.3 - 2.5Triplet / Multiplet
Methyl group (-CH₃)~2.2Singlet
Amide (N-H)~8.2 - 8.5Singlet (broad)

Infrared Spectroscopymdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. auburn.edu The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Key vibrational frequencies include:

N-H Stretching: A moderate to sharp absorption band for the amide N-H group is expected in the region of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and methyl groups are observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group (C=O) of the amide is a key feature, typically found in the range of 1640-1680 cm⁻¹. chemrxiv.org

C-N Stretching: The stretching vibrations for the C-N bonds of the piperazine ring and the amide linkage occur in the fingerprint region, typically between 1200 and 1400 cm⁻¹. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide N-HStretch3200 - 3400Medium
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2800 - 3000Medium-Strong
Amide C=OStretch1640 - 1680Strong
Aromatic C=CStretch1450 - 1600Medium
C-NStretch1200 - 1400Medium

Elemental Composition Analysismdpi.com

Elemental analysis determines the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a sample of the compound. This technique is crucial for verifying the empirical formula and assessing the purity of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula. semanticscholar.org

For this compound, the molecular formula is C₁₂H₁₇N₃O, with a molecular weight of 219.28 g/mol . A pure sample should yield experimental values that are in close agreement (typically within ±0.4%) with the calculated percentages.

Interactive Data Table: Elemental Composition of this compound (C₁₂H₁₇N₃O)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.0112144.1265.73%
Hydrogen (H)1.011717.177.83%
Nitrogen (N)14.01342.0319.17%
Oxygen (O)16.00116.007.30%

Crystallographic Analysis of Compound-Target Complexesmdpi.comontosight.aiuantwerpen.be

X-ray crystallography provides precise three-dimensional structural information of a molecule and how it may bind to a biological target, such as a protein. This analysis is vital for structure-based drug design and understanding molecular interactions at an atomic level.

Protein Data Bank Submissions and Related Structural Informationmdpi.com

The Protein Data Bank (PDB) is a global repository for the 3D structural data of large biological molecules, including proteins and nucleic acids, often in complex with ligands. rcsb.org A search of the PDB reveals that this compound is cataloged under the ligand ID NZD . rcsb.org

While as of the latest search, there are no publicly released PDB entries showing NZD in a complex with a protein, the availability of its chemical details in the PDB system indicates its relevance in structural biology studies. rcsb.org

However, crystallographic studies of analogous N-arylpiperazine derivatives provide valuable insights. For instance, the crystal structure of N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide reveals that the piperazine ring adopts a stable chair conformation. nih.gov This is a common and thermodynamically favored conformation for piperazine rings in such structures. nih.gov X-ray analysis of other arylpiperazine derivatives also confirms this chair conformation and provides detailed data on bond lengths, bond angles, and the planarity of different parts of the molecule. nih.govresearchgate.net These studies are essential for building accurate computational models of how this compound might interact with protein targets.

Interactive Data Table: PDB Ligand Information

Ligand IDCompound NameMolecular FormulaStatus
NZDThis compoundC₁₂H₁₇N₃OEntry present in PDB chemical component dictionary rcsb.org

Computational Chemistry and Molecular Modeling Applications for 4 Methyl N Phenylpiperazine 1 Carboxamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For phenylpiperazine derivatives, molecular docking simulations are instrumental in predicting how they orient themselves within the binding pockets of various receptors. Studies on structurally similar N-phenylpiperazine compounds have successfully predicted their binding behaviors with targets like the α1A-adrenoceptor. rsc.org These simulations reveal that key interactions are often driven by specific functional groups common to this class of molecules. The protonated nitrogen of the piperazine (B1678402) ring and the aromatic phenyl ring are frequently identified as crucial for receptor interaction. nih.govrsc.org

In a typical docking study, the ligand, 4-methyl-N-phenylpiperazine-1-carboxamide, would be placed into the binding site of a target protein. The simulation would then explore various conformations and orientations of the ligand, scoring them based on a force field to identify the most stable binding pose. For example, docking studies of related derivatives into the α1A-adrenoceptor have identified specific amino acid residues, such as Asp106, Gln177, Ser188, and Ser192, as being critical for binding. rsc.org Similarly, docking of other phenylpiperazine analogs has shown interactions with the DNA-Topo II complex, where the benzothiazine and phenylpiperazine rings engage in π-type interactions with aromatic amino acids. nih.gov

Table 1: Summary of Molecular Docking Studies on Phenylpiperazine Derivatives
Target ProteinKey Interacting ResiduesPrimary Interaction TypesReference
α1A-AdrenoceptorAsp106, Gln177, Ser188, Ser192, Phe193Hydrogen Bonds, Electrostatic Forces rsc.org
DNA-Topo II ComplexAspartic Acid ResiduesHydrogen Bonds, π-type Interactions nih.gov
ButyrylcholinesteraseNot specifiedArene-Arene Interactions hilarispublisher.com
Androgen ReceptorNot specifiedNot specified nih.gov

The stability of a ligand-protein complex is governed by a network of non-covalent interactions (NCIs). researchgate.net Following the prediction of a binding pose, a detailed analysis of these interactions is performed to understand the driving forces behind the binding. For phenylpiperazine derivatives, several types of NCIs are consistently observed.

Hydrogen Bonds: These are among the most important interactions for specificity and affinity. Docking studies frequently show the formation of hydrogen bonds between the ligand and polar residues in the receptor's active site. For instance, the binding of N-phenylpiperazine derivatives to the α1A-adrenoceptor is driven by hydrogen bond formation with residues like Asp106 and Ser188. rsc.org The carboxamide group in this compound would be a prime candidate for forming such interactions.

Electrostatic Forces: The interaction between the positively charged (protonated) piperazine nitrogen and negatively charged amino acid residues, such as aspartic acid or glutamic acid, is a major contributor to binding affinity. rsc.org Thermodynamic studies have confirmed that the binding of these derivatives is often driven by electrostatic forces. rsc.org

π-Interactions: The aromatic rings present in both the ligand and the protein's side chains (e.g., Phenylalanine, Tyrosine, Tryptophan) can engage in various π-interactions, including π-π stacking and arene-arene interactions. These interactions are crucial for correctly orienting the ligand within the binding pocket. nih.govhilarispublisher.com

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies provide fundamental insights into the electronic properties of a molecule, which ultimately determine its reactivity and interaction capabilities. Methods like Density Functional Theory (DFT) are used to calculate properties such as the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP).

For piperazine derivatives, these studies can elucidate their intrinsic chemical characteristics. muni.cz The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability.

The Molecular Electrostatic Potential (MEP) map is another valuable output. It visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atom of the carboxamide group, identifying it as a likely hydrogen bond acceptor site. muni.cz

Table 2: Illustrative Data from Quantum Chemical Calculations on Piperazine Derivatives
Calculated PropertySignificanceTypical Findings for Piperazine Structures
HOMO EnergyElectron-donating abilityLocalized on electron-rich regions like the phenyl ring.
LUMO EnergyElectron-accepting abilityDistributed over regions capable of accepting electrons.
HOMO-LUMO GapChemical reactivity and stabilityA smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Identifies sites for intermolecular interactionsNegative potential on heteroatoms (O, N), positive potential on hydrogens attached to heteroatoms. muni.cz

Quantitative Structure-Activity Relationship (QSAR) Development

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity.

The first step in QSAR modeling is to calculate a set of numerical parameters, or "descriptors," that characterize the physicochemical properties of the molecules. For a series of phenylpiperazine derivatives, these descriptors can be categorized as electronic, steric, hydrophobic, or topological. nih.govmdpi.com

Studies on related compounds have successfully correlated these descriptors with biological efficacy. nih.govscispace.com For example, research on N-[4-(4-Arylpiperazin-1-yl)butyl]aryl carboxamides used topological indices like the Wiener's index, molecular connectivity index, and eccentric connectivity index to model their binding affinity to dopamine (B1211576) D3 and D4 receptors. nih.gov In other work on 4-phenylpiperazines, physicochemical descriptors were modeled against in vivo effects on the dopaminergic system using partial least square (PLS) regression. nih.gov The structure-activity relationship analysis revealed that the position and nature of substituents on the aromatic ring were critical for the observed biological response. nih.gov

Table 3: Examples of Physicochemical Descriptors Used in QSAR Studies of Phenylpiperazine Analogs
Descriptor ClassSpecific ExamplesCorrelated Biological Activity
TopologicalWiener's Index, Molecular Connectivity IndexDopamine Receptor Binding Affinity nih.gov
GeometricalSurface Tension, Torsion EnergiesGlycine (B1666218) Transporter Type 1 (GlyT1) Inhibition mdpi.com
ElectronicPolarizability, Dipole MomentGlycine Transporter Type 1 (GlyT1) Inhibition mdpi.com
PhysicochemicalHydrogen Bond Donor/Acceptor CountsDopamine D2 Receptor and MAO A Affinity nih.gov

Once a statistically robust correlation is established, a QSAR model is developed. This model is essentially a mathematical equation that can be used to predict the biological activity of new, yet-to-be-synthesized compounds based solely on their calculated descriptors. These models are powerful tools for prioritizing which candidate molecules to synthesize and test, saving significant time and resources. nih.gov

Various statistical and machine learning techniques are employed to build these predictive models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forests (RF). mdpi.comresearchgate.net For phenylpiperazine and related structures, QSAR models have been successfully developed to predict binding affinities for targets such as the dopamine D2 receptor and monoamine oxidase A (MAO A). nih.gov These models often exhibit high predictability, allowing for a comprehensive understanding of how structural modifications influence the biological response. nih.govnih.gov This predictive power is crucial for the rational design of new ligands with improved affinity and selectivity.

In Vitro Biological Activity and Mechanistic Investigations of 4 Methyl N Phenylpiperazine 1 Carboxamide

Antimicrobial Activity Profile

Comprehensive screening of 4-methyl-N-phenylpiperazine-1-carboxamide against a wide range of pathogenic microorganisms would be the first step in determining its antimicrobial potential.

Antibacterial Spectrum

To establish the antibacterial profile of this compound, a series of in vitro susceptibility tests would be required. These tests would typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Hypothetical Antibacterial Spectrum Data for this compound

Bacterial Strain Gram Stain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus Positive Data not available Data not available
Streptococcus pneumoniae Positive Data not available Data not available
Escherichia coli Negative Data not available Data not available
Pseudomonas aeruginosa Negative Data not available Data not available

Antifungal Spectrum

Similarly, the antifungal activity of this compound would be assessed against various fungal pathogens, including yeasts and molds. The MIC and minimum fungicidal concentration (MFC) values would provide insight into its potential as an antifungal agent.

Table 2: Hypothetical Antifungal Spectrum Data for this compound

Fungal Strain Type MIC (µg/mL) MFC (µg/mL)
Candida albicans Yeast Data not available Data not available
Aspergillus fumigatus Mold Data not available Data not available

Molecular Mechanisms of Antimicrobial Action

Should antimicrobial activity be observed, subsequent mechanistic studies would be crucial to understand how this compound exerts its effects. These investigations could explore various cellular targets and pathways, such as:

Inhibition of cell wall synthesis

Disruption of cell membrane integrity

Inhibition of protein synthesis

Inhibition of nucleic acid synthesis

Interference with metabolic pathways

Anticancer Potential and Associated Pathways

The evaluation of this compound's anticancer potential would involve screening against a panel of human cancer cell lines. Cytotoxicity assays would determine the concentration at which the compound inhibits cancer cell growth (IC50).

Table 3: Hypothetical Anticancer Activity Data for this compound

Cancer Cell Line Cancer Type IC50 (µM)
MCF-7 Breast Cancer Data not available
A549 Lung Cancer Data not available
HCT116 Colon Cancer Data not available

If significant cytotoxic activity is identified, further research would be necessary to elucidate the underlying molecular pathways. This could involve investigating the compound's ability to induce apoptosis, cause cell cycle arrest, or inhibit signaling pathways crucial for cancer cell proliferation and survival.

Enzyme Inhibition Studies

The inhibitory activity of this compound against various enzymes could reveal further therapeutic applications.

SARS-CoV-2 3C-like Protease (3CLpro) Inhibition

Given the importance of viral proteases in viral replication, the inhibitory potential of this compound against SARS-CoV-2 3C-like protease (3CLpro) would be of significant interest. An in vitro enzyme inhibition assay would be required to determine the IC50 value.

Table 4: Hypothetical SARS-CoV-2 3CLpro Inhibition Data for this compound

Enzyme IC50 (µM)
Enzymatic Inhibition Kinetics and Specificity

Detailed quantitative data regarding the enzymatic inhibition kinetics, such as IC50 or Ki values, for this compound are not extensively available in the public domain. While the compound has been identified in screening libraries and utilized in the synthesis of other potent inhibitors, specific kinetic parameters defining its potency and selectivity against various enzymes have not been thoroughly characterized in published research. Further experimental investigation is required to fully elucidate the kinetic profile of this compound as an enzyme inhibitor.

Interaction Mapping within the Active Site

Investigations into the binding of this compound with the main protease (3CLpro) of SARS-CoV-2 have provided insights into its mode of interaction at a molecular level. Crystallographic screening has revealed specific contacts between the compound and key amino acid residues within the enzyme's active site. usd.ac.idnih.govusd.ac.id

These interactions are crucial for the stabilization of the enzyme-inhibitor complex and provide a basis for understanding the compound's potential inhibitory activity. The key binding interactions are summarized below:

Interacting ResidueType of Interaction
Histidine (His80)Hydrogen Bonding
Lysine (Lys90)Hydrophobic Interaction

The carboxamide group of this compound is involved in forming a hydrogen bond with the side chain of His80. usd.ac.id Additionally, the phenyl ring of the compound engages in hydrophobic interactions with the side chain of Lys90. usd.ac.id These interactions anchor the molecule within the active site of the protease. usd.ac.idnih.govusd.ac.id

Histone Deacetylase 6 (HDAC6) Inhibition

The compound this compound has been identified as a key intermediate in the synthesis of a novel class of 1,3,4-oxadiazole (B1194373) derivatives that function as inhibitors of Histone Deacetylase 6 (HDAC6). nih.gov HDAC6 is a zinc-dependent deacetylase that plays a crucial role in various cellular processes, and its inhibition is a therapeutic strategy for a range of diseases. nih.gov

Selective Inhibition Mechanisms

While this compound itself is a precursor, its structural framework is integral to the design of selective HDAC6 inhibitors. nih.gov The development of derivatives from this compound suggests that the this compound moiety can be effectively utilized as a "cap group" in the classical pharmacophore model of HDAC inhibitors. This model typically consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The specificity of the final inhibitor molecule is often determined by the nature of the cap group and its interactions with the outer rim of the active site, which varies between different HDAC isoforms. However, specific data on the selective inhibition mechanisms of this compound itself against HDAC6 are not detailed in the available literature.

Structure Activity Relationship Sar Investigations of 4 Methyl N Phenylpiperazine 1 Carboxamide Derivatives

Impact of Structural Modifications on Efficacy and Selectivity

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound. For derivatives of the 4-phenylpiperazine-1-carboxamide (B3031850) scaffold, modifications to various parts of the molecule have been shown to produce significant shifts in biological activity and target selectivity.

The piperazine (B1678402) ring is a common feature in many pharmacologically active compounds, often serving as a versatile scaffold to orient pharmacophoric groups correctly for interaction with biological targets. mdpi.com Its basic nitrogen atoms can influence physicochemical properties like solubility and play a role in receptor binding. mdpi.comresearchgate.net

Modifications on the N-Phenyl Ring: Substitutions on the N-phenyl ring are a critical determinant of both potency and selectivity. The introduction of various functional groups can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity for different receptors. For instance, in a series of 4-aryl-piperazine-ethyl heteroarylcarboxamides, adding a 3-CF3 group to the distal phenyl ring was found to be highly effective for improving affinity and selectivity for 5-HT1A versus D4.2 receptors. researchgate.net Similarly, research on N-(substituted phenyl)piperazine-based conjugates has shown that lipophilic substituents like 3'-CF3 or 4'-F on the phenylpiperazine moiety can enhance in vitro activity against various mycobacteria. mdpi.com

Modifications on the Piperazine Ring: The substituent at the 4-position of the piperazine ring profoundly impacts the compound's pharmacological profile. The "magic methyl effect," where the addition of a methyl group drastically increases the potency of a pharmacological agent, has been noted in medicinal chemistry. frontiersin.org In the context of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine analogs, the presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was essential for inhibitory effects on human Equilibrative Nucleoside Transporters (ENT1 and ENT2). polyu.edu.hk Replacing the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine, often leads to a significant decrease in activity, highlighting the importance of the piperazine scaffold itself. nih.gov

Modifications of the Carboxamide Linker: The carboxamide group is a key structural element, often involved in hydrogen bonding interactions within receptor binding pockets. Bioisosteric replacement of the amide group with other linkers, such as a sulphonamide, has been explored to alter the molecule's properties. researchgate.nettandfonline.com In studies on 1-benzhydryl-piperazine derivatives, compounds with a sulfonyl functional group showed more significant antidiabetic activity compared to their carboxamide counterparts, indicating that the nature of this functional linkage is crucial for the observed biological activity. researchgate.net

The following table summarizes the impact of various structural modifications on the activity of phenylpiperazine carboxamide derivatives based on findings from multiple studies.

Modified RegionStructural ChangeObserved Impact on Efficacy/SelectivityReference Compound Class
N-Phenyl RingAddition of 3-CF3 groupIncreased affinity and selectivity for 5-HT1A vs. D4.2 receptors. researchgate.net4-Aryl-piperazine-ethyl heteroarylcarboxamides
N-Phenyl RingAddition of lipophilic groups (e.g., 3'-CF3, 4'-F)Improved in vitro antimycobacterial activity. mdpi.comN-(substituted)phenylpiperazine conjugates
Piperazine MoietyReplacement of 4-phenylpiperazine with 4-phenyl-1,2,3,6-tetrahydropyridineFavorable for affinity for 5-HT1A and D4.2 receptors. researchgate.net4-Aryl-piperazine-ethyl carboxamides
Piperazine MoietyHalogen substitution on phenyl ring attached to piperazineEssential for inhibitory effects on ENT1 and ENT2 transporters. polyu.edu.hkFPMINT Analogs
Carboxamide LinkerReplacement with Sulfonamide groupShowed relatively significant antidiabetic activity compared to carboxamide analogs. researchgate.net1-Benzhydryl-piperazine derivatives

Identification of Critical Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the 4-phenylpiperazine-1-carboxamide class of compounds, several key pharmacophoric elements have been identified.

Aromatic Ring: The N-phenyl group typically serves as a crucial lipophilic region that engages in hydrophobic or π-π stacking interactions within the receptor's binding site. researchgate.net The substitution pattern on this ring is critical for modulating selectivity and affinity. researchgate.net For example, an electrostatic interaction between the distal phenyl ring and a phenylalanine residue in the binding pocket is thought to explain the high 5-HT1A affinity of certain analogs. researchgate.net

Piperazine Core: The piperazine ring acts as a central scaffold. mdpi.com One of its nitrogen atoms (N1) is typically acylated by the carboxamide group, while the other (N4) is substituted, often with a methyl or another aryl group. The basicity of the N4 nitrogen is a key feature, allowing it to be protonated at physiological pH and form ionic interactions with acidic residues (like aspartate) in the target protein. nih.gov

Carboxamide Group: This moiety is a critical hydrogen-bonding unit. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are often essential for anchoring the ligand in the correct orientation within the binding pocket. The chemical properties and disposition of drugs can be altered by the presence of an amide bond. tandfonline.com

N4-Substituent: The group at the N4 position of the piperazine ring, such as the methyl group in the parent compound, occupies a specific vector in space and can influence potency and selectivity through steric and electronic interactions. The "magic methyl effect" suggests that even a small methyl group can favorably influence binding entropy or induce a conformational change in the receptor that enhances affinity. frontiersin.org

Pharmacophore modeling based on potent agonists has identified the amidino group as a key basic motif and a planar aromatic ring as an essential lipophilic substituent, appropriately spaced by the bifunctional piperazine ring, for efficient receptor agonism in certain contexts. nih.gov

Rational Design Principles for Optimized Analogs

The insights gained from SAR and pharmacophore identification have enabled the rational design of optimized analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov

One key principle is scaffold simplification and bioisosteric replacement . For instance, in the development of human trace amine-associated receptor 1 (hTAAR1) agonists, a molecular simplification of a complex biguanide (B1667054) skeleton to a simpler amidine group proved to be a valid strategy. nih.gov The amidine moiety was identified as a good bioisostere of an amino-oxazoline ring, leading to the identification of potent agonists. nih.gov This approach reduces molecular complexity while retaining the key pharmacophoric features.

Another principle is structure-based design , which utilizes knowledge of the target's three-dimensional structure. Molecular docking studies can simulate the binding of a ligand to its target, helping to predict and explain the observed SAR. polyu.edu.hk For example, docking studies of 1-amidino-4-phenylpiperazine derivatives revealed that a 2,4-dichlorophenyl piperazine portion was a better substituent than a biaryl moiety for efficiently binding within the G-protein coupled receptor (GPCR) crevice, allowing for stronger polar and H-bond contacts with key residues. nih.gov

Homology and bioisosteric replacement of the amide group are also explored. A series of carboxamide and sulphonamide alkylpiperazine analogues were prepared to explore the impact of these chemical modifications on receptor binding profiles. researchgate.net This strategy allows for fine-tuning of electronic properties and hydrogen bonding capacity.

Ultimately, rational design combines these principles to guide the synthesis of new derivatives. By systematically modifying the lead structure based on SAR data and computational models, chemists can enhance desired activities while minimizing off-target effects, leading to the development of more effective and selective therapeutic agents. nih.govnih.gov

Future Research Directions and Translational Perspectives for 4 Methyl N Phenylpiperazine 1 Carboxamide

Exploration of Novel Synthetic Strategies for Analog Libraries

The generation of analog libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For 4-methyl-N-phenylpiperazine-1-carboxamide, the development of innovative and efficient synthetic routes is paramount to unlocking its full therapeutic potential. Future efforts in this domain should concentrate on solid-phase synthesis techniques, which offer significant advantages in terms of automation, purification, and the generation of large, diverse compound libraries. 5z.com

One promising approach involves a combinatorial methodology centered on the piperazine-2-carboxylic acid scaffold. 5z.com This strategy allows for the orthogonal protection of the two amino groups, facilitating the introduction of a wide array of substituents at multiple positions. 5z.com Such an approach would not only enable the diversification of the N-phenyl and 4-methyl groups but also allow for modifications to the carboxamide linkage, potentially leading to the discovery of analogs with improved potency and selectivity.

Furthermore, the application of palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions could be explored for the efficient synthesis of N-aryl piperazine (B1678402) derivatives. mdpi.com These methods have proven robust in the synthesis of complex piperazine-containing molecules and could be adapted for the large-scale production of this compound and its analogs. mdpi.com The development of such scalable synthetic routes is a critical step in the translational pathway from a laboratory-scale compound to a clinically viable therapeutic agent.

Synthetic Strategy Key Advantages Potential Application for this compound
Solid-Phase SynthesisAutomation, ease of purification, generation of large libraries. 5z.comRapid generation of a diverse library of analogs with modifications at multiple positions.
Combinatorial ChemistrySystematic exploration of structure-activity relationships. 5z.comIdentification of key structural features for optimal biological activity.
Buchwald-Hartwig CouplingEfficient formation of C-N bonds. mdpi.comScalable synthesis of N-aryl piperazine precursors.
Ullmann-Goldberg ReactionAlternative to palladium-catalyzed methods for C-N bond formation. mdpi.comVersatility in the synthesis of a broad range of N-phenyl substituted piperazines.

Application of Advanced Computational Methodologies for Lead Optimization

In parallel with synthetic efforts, the application of advanced computational methodologies will be instrumental in guiding the rational design and optimization of this compound analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide profound insights into the molecular determinants of biological activity, thereby accelerating the identification of promising lead candidates. researchgate.net

QSAR studies, for instance, can be employed to develop predictive models that correlate the physicochemical properties of a series of analogs with their biological activity. researchgate.net By utilizing computational tools to optimize molecular structures, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby conserving time and resources. researchgate.net

Molecular docking simulations can offer a detailed understanding of the binding interactions between this compound analogs and their putative biological targets. researchgate.net A conformational analysis of related 4-phenylpiperazine derivatives has revealed that the orientation of the phenyl ring relative to the piperazine moiety can significantly influence receptor binding. nih.gov Specifically, a perpendicular orientation of the phenyl ring appears to be a key determinant for interaction with certain receptors. nih.gov Such computational insights can guide the design of analogs with optimized geometries for enhanced target engagement.

Computational Methodology Application in Lead Optimization Potential Impact on this compound Research
QSAR ModelingDevelopment of predictive models for biological activity. researchgate.netPrioritization of synthetic targets with high predicted potency.
Molecular DockingElucidation of binding modes and interactions with biological targets. researchgate.netRational design of analogs with improved binding affinity and selectivity.
Conformational AnalysisUnderstanding the influence of molecular geometry on receptor binding. nih.govDesign of conformationally constrained analogs with enhanced activity.

Discovery of Unexplored Biological Targets and Pathways

While the precise biological targets of this compound remain to be fully elucidated, the broader class of piperazine-containing compounds has been shown to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov A key future research direction will be the systematic screening of this compound against diverse panels of biological targets to uncover novel therapeutic applications.

Given the structural similarities to known pharmacologically active agents, it is plausible that this compound may exhibit activity at targets such as serotonin (B10506) or dopamine (B1211576) receptors. nih.gov For instance, many drugs with affinity for the 5-HT1A receptor feature an arylpiperazine moiety. nih.gov Furthermore, the piperazine scaffold is present in a number of approved drugs targeting various conditions, including cancer and infectious diseases. nih.gov

High-throughput screening (HTS) campaigns, coupled with advanced proteomic and genomic approaches, can be employed to identify novel binding partners and signaling pathways modulated by this compound. The identification of such unexplored targets could open up new avenues for the treatment of a wide range of diseases, from neurological disorders to malignancies.

Potential Target Class Rationale for Investigation Therapeutic Implications
G-Protein Coupled Receptors (GPCRs)The arylpiperazine motif is common in GPCR ligands. nih.govTreatment of psychiatric and neurological disorders.
Ion ChannelsPiperazine derivatives have been shown to modulate ion channel activity.Management of cardiovascular and neurological conditions.
KinasesThe piperazine scaffold is present in several kinase inhibitors. mdpi.comDevelopment of novel anticancer agents.
TransportersSome piperazine compounds inhibit transporters like the glycine (B1666218) transporter-1 (GlyT-1). researchgate.netPotential for treating schizophrenia and other CNS disorders.

Conceptual Frameworks for Drug Discovery and Development Initiatives

The successful translation of a promising compound from the laboratory to the clinic requires a well-defined and integrated drug discovery and development framework. For this compound, this framework should encompass a multidisciplinary approach that integrates synthetic chemistry, computational modeling, and biological evaluation.

A key initial step will be the establishment of robust and reliable in vitro and in vivo assays to assess the pharmacological properties of the compound and its analogs. These assays should be designed to evaluate not only the potency and efficacy of the compounds but also their selectivity and potential for off-target effects.

Furthermore, a comprehensive evaluation of the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile, will be crucial. The piperazine moiety is often incorporated into drug candidates to modulate these properties. nih.gov Understanding the ADME profile of this compound will be essential for its optimization as a drug candidate.

Ultimately, the successful development of this compound will hinge on a collaborative effort between academic researchers, pharmaceutical companies, and regulatory agencies. Such a collaborative framework will be essential to navigate the complex and challenging path of drug discovery and to ultimately realize the full therapeutic potential of this promising compound.

Q & A

Q. What synthetic strategies are recommended for 4-methyl-N-phenylpiperazine-1-carboxamide, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves coupling 4-methylpiperazine with phenyl isocyanate or a carboxamide-forming reagent. Reaction optimization includes using bases like DBU to stabilize intermediates and solvents such as dichloromethane under controlled temperatures (40–60°C). Automated flow reactors may enhance scalability and purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key methods include:

  • NMR : To confirm the piperazine ring conformation and substituent positions.
  • HPLC/GC-MS : For purity assessment, using reverse-phase C18 columns with acetonitrile/water mobile phases.
  • FT-IR : To identify carboxamide (C=O stretch at ~1650 cm⁻¹) and aromatic C-H bonds .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Ethanol/water (3:1 v/v) or ethyl acetate/hexane mixtures are effective. Slow cooling (0.5°C/min) promotes crystal growth. Thermal gravimetric analysis (TGA) confirms solvent-free crystals .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methyl vs. fluorophenyl) on the piperazine ring influence the compound’s reactivity in nucleophilic substitution?

Electron-donating groups (e.g., methyl) increase piperazine ring basicity, enhancing nucleophilic attack at the carboxamide carbonyl. Computational studies (DFT) comparing Fukui indices for methyl and fluorophenyl derivatives reveal differences in electrophilic/nucleophilic sites .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

  • MTT/PrestoBlue Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization .

Q. How can researchers address contradictions in biological activity data between similar piperazine carboxamides?

Discrepancies may arise from substituent electronic effects or assay conditions. For example, fluorophenyl groups enhance antimicrobial activity via lipophilicity, while methyl groups may reduce metabolic stability. Meta-analysis of IC₅₀ values across studies using standardized protocols (e.g., CLSI guidelines) improves comparability .

Q. What computational tools predict the pharmacokinetic properties of this compound?

  • SwissADME : Estimates GI absorption, BBB penetration, and CYP450 inhibition.
  • Molinspiration : Calculates drug-likeness (e.g., LogP <5, TPSA <140 Ų).
  • Molecular Dynamics (MD) : Simulates binding to targets like dopamine D3 receptors .

Q. How does the methyl group in this compound affect its hydrogen-bonding capacity compared to unsubstituted analogs?

The methyl group reduces hydrogen-bond donor capacity but enhances hydrophobic interactions. Crystal structure comparisons with N-(4-chlorophenyl) analogs show weaker N–H⋯O bonds but stronger van der Waals contacts .

Q. What strategies mitigate side reactions (e.g., oxidation) during large-scale synthesis of this compound?

  • Inert Atmosphere : Use nitrogen/argon to prevent carboxamide oxidation.
  • Additives : Ascorbic acid (0.1 eq) as a radical scavenger.
  • Process Analytics : Real-time FT-IR monitors reaction progress .

Methodological Considerations

Q. How to design SAR studies for this compound derivatives targeting dopamine receptors?

  • Core Modifications : Vary phenyl (electron-withdrawing/-donating groups) and piperazine (alkyl/aryl substituents).
  • Binding Assays : Radioligand displacement (³H-Spiperone for D2/D3 receptors).
  • Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 3PBL for D3) .

Q. What analytical techniques resolve enantiomeric impurities in chiral derivatives of this compound?

  • Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with heptane/isopropanol.
  • Circular Dichroism (CD) : Confirm enantiopurity via Cotton effects at 220–250 nm .

Q. How can cryo-EM complement X-ray crystallography in studying protein-ligand complexes involving this compound?

Cryo-EM captures dynamic binding modes at near-atomic resolution (2.5–3.5 Å), ideal for membrane-bound targets (e.g., GPCRs). Grid preparation with 2% trehalose preserves complex integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.